Fluorescein isothiocyanate-phenylglyoxal

Description

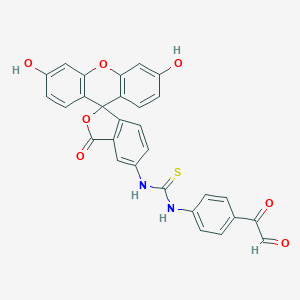

Structure

3D Structure

Properties

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(4-oxaldehydoylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18N2O7S/c32-14-24(35)15-1-3-16(4-2-15)30-28(39)31-17-5-8-21-20(11-17)27(36)38-29(21)22-9-6-18(33)12-25(22)37-26-13-19(34)7-10-23(26)29/h1-14,33-34H,(H2,30,31,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTUNFZGCNPOKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151539 |

Source

|

| Record name | Fluorescein isothiocyanate-phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116843-39-1 |

Source

|

| Record name | Fluorescein isothiocyanate-phenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116843391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein isothiocyanate-phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Fluorescein Isothiocyanate Phenylglyoxal Conjugates

Strategies for Arginine-Directed Phenylglyoxal (B86788) Derivatization

Phenylglyoxal and other α-dicarbonyl compounds have been extensively utilized for the chemical modification of arginine residues due to their high specificity for the guanidinium (B1211019) group. nih.govnih.gov The synthesis of a FITC-PG conjugate hinges on the strategic derivatization of the phenylglyoxal moiety to enable its subsequent linkage to FITC.

Reaction Mechanisms and Optimal Conditions for Guanidinium Group Interaction

The reaction between phenylglyoxal and the guanidinium group of arginine proceeds under mild conditions, typically at a pH range of 7 to 9 and at temperatures between 25°C and 37°C. Current time information in Asia/Manila. The reaction mechanism involves the nucleophilic attack of the guanidinium group on the carbonyl carbons of phenylglyoxal. The reaction can result in the formation of a stable cyclic adduct. The rate of this reaction is pH-dependent, with an increased rate observed at a more alkaline pH, which facilitates the deprotonation of the guanidinium group, making it more nucleophilic. nih.govnih.gov

The stoichiometry of the reaction can vary, with reports of both 1:1 and 2:1 adducts of phenylglyoxal to the guanidinium group. nih.gov The formation of these adducts is influenced by the reaction conditions and the specific protein microenvironment of the arginine residue.

| Parameter | Optimal Range/Condition | Reference |

|---|---|---|

| pH | 7.0 - 9.0 | Current time information in Asia/Manila.nih.gov |

| Temperature | 25°C - 37°C | Current time information in Asia/Manila. |

| Stoichiometry (Phenylglyoxal:Arginine) | Can vary (e.g., 1:1 or 2:1) | nih.gov |

Comparative Evaluation of Alpha-Dicarbonyl Reagents for Arginine Specificity

While phenylglyoxal is a widely used reagent for arginine modification, other α-dicarbonyl compounds also exhibit reactivity towards the guanidinium group. A comparative evaluation of these reagents is crucial for selecting the most appropriate scaffold for conjugation. Phenylglyoxal demonstrates high specificity for arginine residues, although some side reactions with lysine (B10760008) residues can occur, particularly with prolonged incubation or at a higher pH. nih.gov Other α-dicarbonyl reagents like glyoxal and methylglyoxal (B44143) also react with arginine, but they tend to show less specificity and can react more readily with lysine residues compared to phenylglyoxal. nih.govresearchgate.net

| Reagent | Primary Target | Relative Reactivity with Lysine | Reference |

|---|---|---|---|

| Phenylglyoxal (PGO) | Arginine | Low | nih.govnih.gov |

| Glyoxal (GO) | Arginine | Significant | nih.govresearchgate.net |

| Methylglyoxal (MGO) | Arginine | Significant | nih.govresearchgate.net |

Conjugation of Fluorescein (B123965) Isothiocyanate to Phenylglyoxal Moieties

The incorporation of a fluorescent tag, such as fluorescein isothiocyanate (FITC), onto the phenylglyoxal scaffold is essential for creating a traceable arginine-specific probe. This requires the introduction of a reactive handle on the phenylglyoxal molecule that can readily react with the isothiocyanate group of FITC.

Covalent Linkage Approaches for Fluorescent Tag Incorporation

A plausible strategy for the synthesis of a FITC-PG conjugate involves the initial synthesis of an amino-functionalized phenylglyoxal derivative. For instance, a para-aminophenylglyoxal could serve as a suitable precursor. The synthesis of such a derivative could potentially be achieved through the nitration of phenylglyoxal followed by reduction of the nitro group to an amine.

Once the amino-phenylglyoxal is obtained, the conjugation with FITC can be achieved through the reaction of the primary amine with the isothiocyanate group of FITC. This reaction forms a stable thiourea linkage, covalently attaching the fluorescein fluorophore to the phenylglyoxal moiety. tdblabs.se

Considerations for Isothiocyanate Reactivity with Amino-Functionalized Phenylglyoxal Derivatives

The reaction between the isothiocyanate group of FITC and the primary amino group of the functionalized phenylglyoxal is typically carried out in a slightly alkaline buffer, with a pH range of 8.5 to 9.5 being optimal. peptideweb.com This pH ensures that the amino group is sufficiently deprotonated and thus nucleophilic to attack the electrophilic carbon of the isothiocyanate.

The reactivity of isothiocyanates can be influenced by the nature of the amine. Aromatic amines, such as the proposed amino-phenylglyoxal, are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. However, the reaction with isothiocyanates is still feasible under appropriate conditions.

Optimization of Fluorescein Isothiocyanate-Phenylglyoxal Synthesis Parameters

For the initial synthesis of the amino-functionalized phenylglyoxal, reaction conditions such as temperature, reaction time, and the choice of reducing agent for the nitro group will need to be systematically varied to maximize the yield and minimize side products.

For the subsequent conjugation with FITC, key parameters to optimize include:

pH: As mentioned, a pH of 8.5-9.5 is generally optimal for the reaction of FITC with primary amines. peptideweb.com

Molar ratio of reactants: The ratio of FITC to the amino-phenylglyoxal should be optimized to ensure efficient labeling without excessive use of the expensive fluorescent reagent.

Reaction time and temperature: The reaction is typically carried out at room temperature or 4°C for several hours to overnight. sigmaaldrich.com

Solvent: While the reaction is often performed in aqueous buffers, the use of organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to ensure the solubility of both reactants. sigmaaldrich.com

Purification of the final FITC-PG conjugate is critical to remove any unreacted starting materials and byproducts. This can be achieved using chromatographic techniques such as gel filtration or reverse-phase high-performance liquid chromatography (HPLC).

| Parameter | Variable to Optimize | Rationale | Reference |

|---|---|---|---|

| pH of FITC conjugation | Range from 8.0 to 10.0 | To maximize the nucleophilicity of the amino group. | peptideweb.com |

| Molar Ratio (FITC:Amino-PG) | Varying molar equivalents | To achieve high labeling efficiency and minimize waste. | |

| Reaction Time | From a few hours to overnight | To ensure completion of the reaction. | sigmaaldrich.com |

| Temperature | 4°C to Room Temperature | To balance reaction rate with potential degradation. | sigmaaldrich.com |

| Solvent Composition | Aqueous buffer with/without organic co-solvent | To ensure solubility of all reactants. | sigmaaldrich.com |

Influence of Reaction Kinetics on Conjugate Yield and Purity

In any multi-step conjugation process, understanding the reaction kinetics of each step is crucial for optimizing the yield and purity of the final product.

For Fluorescein Isothiocyanate (FITC) Conjugation:

The reaction of FITC with primary amines, the most common conjugation reaction, is a critical step. The rate of this reaction is influenced by several factors:

Concentration of Reactants: Higher concentrations of both FITC and the amine-containing molecule will generally lead to a faster reaction rate. However, excessively high concentrations of FITC can lead to over-labeling and potential precipitation of the conjugate.

Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive biomolecules. A balance must be struck to ensure efficient conjugation without compromising the integrity of the target molecule.

Solvent: The choice of solvent can significantly impact the reaction. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve FITC before adding it to an aqueous reaction buffer.

For Phenylglyoxal Modification:

Phenylglyoxal is a well-established reagent for the specific modification of arginine residues in proteins. The kinetics of this reaction are also dependent on:

Concentration: The rate of modification is dependent on the concentrations of both phenylglyoxal and the arginine-containing substrate.

Temperature: Similar to FITC conjugation, the reaction rate increases with temperature, but the stability of the target molecule must be considered.

Optimizing a sequential conjugation would involve carefully controlling the reaction times and conditions for each step to maximize the yield of the desired dual-functionalized molecule while minimizing side reactions and degradation.

pH Dependence of Conjugation Efficiency and Stability

The pH of the reaction buffer is a critical parameter that governs the efficiency and stability of many bioconjugation reactions.

For Fluorescein Isothiocyanate (FITC) Conjugation:

The conjugation of FITC to primary amines is highly pH-dependent. The isothiocyanate group of FITC reacts with the unprotonated form of the primary amine. peptideweb.com Therefore, the reaction is typically carried out at a pH above the pKa of the target amine groups. For the N-terminal alpha-amino group of peptides and proteins, a pH range of 8.5 to 9.5 is often optimal. peptideweb.com

At lower pH values, the amine groups are protonated, rendering them poor nucleophiles and significantly slowing down the conjugation reaction.

At very high pH values, while the reaction with amines is efficient, the stability of FITC itself can be compromised due to hydrolysis. The stability of the target molecule at high pH must also be considered.

The fluorescence of FITC itself is also pH-sensitive, a factor that is important for the characterization and application of the final conjugate. tdblabs.se

For Phenylglyoxal Modification:

The reaction of phenylglyoxal with the guanidinium group of arginine is also pH-dependent. This reaction is generally favored under mild alkaline conditions, typically in the pH range of 7 to 9.

The stability of the resulting adduct can also be influenced by pH. It is important to consider the pH stability of both the FITC-amine linkage and the phenylglyoxal-arginine adduct when designing experiments and purification strategies.

Analytical Characterization of Fluorescein Isothiocyanate-Phenylglyoxal Conjugates

The analytical characterization of a molecule containing both fluorescein and phenylglyoxal moieties would require a combination of spectroscopic and separation techniques to confirm the successful incorporation of both functional groups and to assess the purity of the conjugate.

Spectroscopic Validation of Fluorescent Moiety Incorporation

Spectroscopic methods are indispensable for confirming the presence and integrity of the fluorescein fluorophore.

UV-Visible Spectroscopy: The incorporation of FITC can be readily confirmed by measuring the absorbance spectrum of the purified conjugate. FITC has a characteristic absorption maximum around 495 nm. wikipedia.org The ratio of the absorbance at 495 nm to the absorbance of the target molecule (e.g., at 280 nm for a protein) can be used to estimate the degree of labeling.

Fluorescence Spectroscopy: The most direct way to confirm the presence of the fluorescent moiety is through fluorescence spectroscopy. The FITC-labeled conjugate should exhibit an excitation maximum around 495 nm and an emission maximum around 520 nm. wikipedia.org The fluorescence quantum yield can also be determined to assess the functionality of the attached fluorophore.

The following table summarizes the typical spectroscopic properties of FITC:

| Property | Wavelength (nm) |

| Excitation Maximum | ~495 |

| Emission Maximum | ~520 |

Chromatographic and Electrophoretic Techniques for Structural Confirmation and Purity Assessment

Chromatographic and electrophoretic techniques are essential for purifying the conjugate and verifying its homogeneity.

Size-Exclusion Chromatography (SEC): SEC is a common method used to separate the labeled conjugate from unreacted, low-molecular-weight reagents like FITC and phenylglyoxal. It separates molecules based on their hydrodynamic radius.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used to assess the purity of the conjugate. It separates molecules based on their hydrophobicity. The addition of the hydrophobic fluorescein and phenylglyoxal moieties would result in a significant retention time shift compared to the unlabeled starting material.

Polyacrylamide Gel Electrophoresis (PAGE): For protein conjugates, SDS-PAGE can be used to visualize the labeled protein. The fluorescent band can be detected under UV light before or after staining with a protein stain like Coomassie Blue. This allows for a visual confirmation of successful labeling.

Capillary Electrophoresis (CE): CE offers high-resolution separation and can be used to assess the purity and charge heterogeneity of the conjugate.

The choice of technique would depend on the nature of the target molecule to which the FITC and phenylglyoxal functionalities are attached. A combination of these techniques would be necessary to provide comprehensive structural confirmation and purity assessment.

Molecular Mechanism of Action and Specificity in Arginine Directed Bioconjugation

Interaction Dynamics of Phenylglyoxal (B86788) with Arginine Guanidinium (B1211019) Groups

The selective modification of arginine residues by phenylglyoxal occurs under mild conditions, typically at a pH range of 7 to 8 and at room temperature. scispace.com The core of this interaction lies in the reaction between the dicarbonyl group of phenylglyoxal and the highly basic guanidinium group of the arginine side chain.

The reaction of phenylglyoxal with the guanidinium group of arginine is a complex process that can result in different products depending on the reaction conditions. The most commonly reported stoichiometry involves the condensation of two molecules of phenylglyoxal with one guanidinium group. scispace.comresearchgate.net This reaction proceeds through the formation of a dihydroxyimidazolidine derivative.

The proposed reaction pathway involves the initial nucleophilic attack of one of the guanidinium nitrogens on one of the carbonyl carbons of phenylglyoxal, forming a carbinolamine intermediate. This is followed by a second attack from another nitrogen of the guanidinium group on the remaining carbonyl carbon of the same phenylglyoxal molecule, leading to a cyclic adduct. A second molecule of phenylglyoxal then reacts to form a more stable final product. researchgate.net The reaction is illustrated in the scheme below:

Reaction Scheme of Phenylglyoxal with Arginine

Structural and Environmental Factors Influencing Labeling Efficiency

Accessibility and Solvent Exposure of Arginine Residues in Protein Conformations

The primary determinant for the reaction between phenylglyoxal and an arginine residue is its physical accessibility. For a bioconjugation reaction to occur, the reagent must be able to come into close proximity with the target guanidinium group.

Surface Orientation: Arginine, with its highly basic and positively charged guanidinium side chain (pKa > 12), is predominantly found on the surface of proteins, where it can engage in favorable interactions with the aqueous solvent. researchgate.net This high frequency of surface exposure makes arginine an abundant and attractive target for modification. Buried arginine residues, while crucial for structural stability through internal salt bridges and hydrogen bonding networks, are generally shielded from reagents in the bulk solvent and thus are not readily modified without denaturation of the protein.

Steric Hindrance: The local environment surrounding a surface-exposed arginine residue can also influence reactivity. Neighboring bulky amino acid side chains can sterically hinder the approach of the phenylglyoxal reagent, reducing the reaction efficiency even if the arginine side chain is technically solvent-exposed.

Research on bovine pancreatic ribonuclease A demonstrated that phenylglyoxal preferentially modifies arginine residues 39 and 85. exlibrisgroup.com X-ray diffraction studies have shown these two residues to be the most accessible and located near the enzyme's active site, highlighting the critical role of accessibility in determining modification specificity. exlibrisgroup.com

| Residue Characteristic | Description | Reactivity with Phenylglyoxal | Rationale |

|---|---|---|---|

| Surface-Exposed | Side chain is oriented towards the bulk solvent with high solvent-accessible surface area (SASA). | High | Directly accessible for interaction with the water-soluble phenylglyoxal reagent. |

| Partially Buried | Side chain is located in a cleft or pocket, with limited solvent accessibility. | Low to Moderate | Reactivity depends on local protein dynamics and the ability of the reagent to penetrate the pocket. |

| Fully Buried | Side chain is located in the hydrophobic core of the protein, shielded from the solvent. | Very Low / Negligible | Physically inaccessible to the reagent without protein unfolding or significant conformational changes. |

| Sterically Hindered | Surface-exposed but surrounded by bulky neighboring residues. | Moderate to Low | The approach of the phenylglyoxal moiety to the guanidinium group is physically blocked. |

Role of Local pH and Electrostatic Potentials in Reaction Microenvironment

Beyond physical accessibility, the chemical microenvironment surrounding the arginine residue plays a pivotal role in the kinetics and specificity of the phenylglyoxal reaction.

Electrostatic Potentials: The surface of a protein possesses a complex electrostatic potential map, with distinct regions of positive, negative, and neutral charge. The arginine side chain itself contributes a strong positive charge. This local electrostatic field can significantly influence the reaction. A region of negative electrostatic potential near a target arginine, created by nearby aspartate or glutamate (B1630785) residues, could potentially attract and concentrate the partially polar phenylglyoxal reagent, thereby increasing the effective local concentration and promoting the reaction. Conversely, a region of strong positive potential from neighboring lysines or other arginines might repel the reagent. The electrostatic microenvironment is a key factor in molecular recognition and can guide the binding of ligands and reagents to specific sites on a protein's surface. nih.govacs.org

| Factor | Condition | Effect on Reaction Rate | Mechanism |

|---|---|---|---|

| Local pH | Higher Local pH (more basic) | Increase | Favors the deprotonation of the guanidinium group, increasing its nucleophilicity. nih.govresearchgate.net |

| Lower Local pH (more acidic) | Decrease | Maintains the guanidinium group in its fully protonated, less reactive state. | |

| Electrostatic Potential | Nearby Negative Charges (e.g., Asp, Glu) | Increase | Can attract and orient the phenylglyoxal reagent, increasing the effective local concentration. nih.gov |

| Nearby Positive Charges (e.g., Lys, other Arg) | Decrease | May cause electrostatic repulsion of the reagent, hindering its approach to the target site. |

Applications of Fluorescein Isothiocyanate Phenylglyoxal in Biomolecular Research

Probing Protein Structure-Function Relationships via Arginine-Specific Labeling

The strategic placement of arginine residues in proteins, owing to their bulky and positively charged guanidinium (B1211019) group, often implicates them in critical biological functions such as enzyme catalysis, protein-ligand binding, and the maintenance of protein structure. The specific modification of these residues with a fluorescent probe like FITC-PG can provide valuable insights into their roles.

The selective modification of arginine residues with phenylglyoxal (B86788) has been historically employed to identify those that are essential for a protein's biological activity. nih.gov By treating a protein with FITC-PG and subsequently assaying for its function, a correlation can be drawn between the extent of labeling and the loss of activity.

For instance, in a study on D-amino-acid oxidase, treatment with phenylglyoxal led to a time-dependent loss of catalytic activity, which correlated with the modification of a single essential arginine residue per protein subunit. nih.gov Spectroscopic analysis revealed that the modified protein was unable to bind its flavin coenzyme, indicating that the essential arginine is located in the coenzyme binding site. nih.gov The use of a fluorescent probe like FITC-PG in such an experiment would further allow for the direct visualization of the labeled protein and facilitate the isolation of the modified peptide for further analysis.

A typical experimental workflow to identify essential arginine residues using FITC-PG could involve:

Incubation of the target protein with varying concentrations of FITC-PG.

Measurement of the protein's activity (e.g., enzymatic rate) after the labeling reaction.

Quantification of the number of incorporated FITC-PG molecules per protein molecule, for example, through spectrophotometry.

Correlation of the loss of activity with the extent of arginine modification to determine the number of essential arginine residues.

Table 1: Hypothetical Data for the Identification of Essential Arginine Residues in an Enzyme

| FITC-PG Concentration (µM) | Moles of FITC-PG per Mole of Protein | Remaining Enzymatic Activity (%) |

| 0 | 0 | 100 |

| 10 | 0.5 | 75 |

| 25 | 1.1 | 48 |

| 50 | 1.9 | 22 |

| 100 | 2.8 | 10 |

This interactive table illustrates a hypothetical scenario where increasing concentrations of FITC-PG lead to a greater incorporation of the fluorescent label and a corresponding decrease in enzymatic activity, suggesting the presence of essential arginine residues.

Arginine residues are frequently found at the interfaces of protein-ligand and protein-protein interactions due to their ability to form hydrogen bonds and electrostatic interactions. FITC-PG can be used as a footprinting reagent to identify arginine residues located at these interfaces. In the presence of a binding partner (a ligand or another protein), arginine residues at the interface will be sterically protected from modification by FITC-PG. By comparing the labeling pattern of the protein in the presence and absence of its binding partner, the protected arginine residues can be identified.

For example, a study on fibroblast growth factors (FGFs) utilized arginine-specific chemical labeling to identify residues involved in binding to heparin, a glycosaminoglycan. liverpool.ac.uk By comparing the modification of arginine residues in the presence and absence of heparin, the researchers were able to map the heparin-binding sites on the surface of the FGFs. liverpool.ac.uk The use of a fluorescent probe in such a study would simplify the detection and quantification of the labeled peptides.

Changes in a protein's conformation can alter the accessibility of its amino acid residues to chemical modifying reagents. Therefore, FITC-PG can be employed to monitor conformational changes and allosteric modulation. If a conformational change exposes or buries arginine residues, this will be reflected in a change in the extent or pattern of FITC-PG labeling.

For instance, fluorescence polarization studies of crystallins labeled with FITC have been used to investigate their conformational state and flexibility. mdpi.com Changes in the rotational relaxation times of the FITC-labeled proteins can indicate alterations in their structure, such as partial unfolding. mdpi.com While this study used FITC to label primary amines, a similar principle could be applied with FITC-PG to specifically probe the environment of arginine residues during conformational transitions.

Proteomic Profiling and Functional Target Identification

In the broader context of proteomics, arginine-specific fluorescent probes like FITC-PG can be valuable tools for the visualization, enrichment, and identification of specific polypeptides in complex mixtures, as well as for mapping post-translational modifications of arginine.

The covalent labeling of proteins with FITC-PG allows for their sensitive detection in complex biological samples, such as cell lysates. After separation by techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the fluorescently tagged proteins can be visualized using a fluorescence scanner. This approach can be used to profile changes in the expression or modification of arginine-containing proteins under different cellular conditions.

Furthermore, the fluorescent tag can be exploited for the enrichment of labeled proteins or peptides. For example, antibodies against fluorescein (B123965) can be used to immunoprecipitate FITC-PG-labeled proteins, thereby enriching them from a complex mixture for subsequent analysis.

The combination of arginine-specific labeling with mass spectrometry (MS) is a powerful strategy for the precise identification of modified arginine residues. After labeling a protein with FITC-PG, it is proteolytically digested into smaller peptides. This peptide mixture is then analyzed by mass spectrometry.

The presence of the FITC-PG moiety on a peptide results in a characteristic mass shift, allowing for the identification of the modified peptide. Subsequent tandem mass spectrometry (MS/MS) analysis of the modified peptide can then pinpoint the exact arginine residue that was labeled. This approach has been successfully used with other phenylglyoxal-based probes to identify specific sites of modification.

For example, a study developed a cyclohexanedione-azide probe for arginine labeling. acs.orgnih.gov The azide (B81097) group allowed for the attachment of a biotin (B1667282) tag via click chemistry, enabling the enrichment of the labeled peptides. Subsequent mass spectrometry analysis identified the specific arginine residues that were modified. acs.orgnih.gov A similar workflow could be envisaged for FITC-PG, where the fluorescent tag aids in the initial identification of labeled peptides.

Table 2: Hypothetical Mass Spectrometry Data for a FITC-PG Labeled Peptide

| Peptide Sequence | Predicted Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Labeled Residue |

| G-V-R-A-K | 545.3 | 934.7 | +389.4 | Arginine (R) |

| L-S-Q-T-K | 577.3 | 577.3 | 0 | - |

This interactive table presents a hypothetical example of how mass spectrometry can be used to identify a peptide specifically labeled with FITC-PG. The observed mass of the G-V-R-A-K peptide shows a mass shift corresponding to the addition of the FITC-PG molecule, confirming the modification of the arginine residue.

Characterization of Membrane Transporters and Ion Channels

Fluorescein isothiocyanate-phenylglyoxal (FITC-PG) serves as a valuable tool for the characterization of membrane transporters and ion channels due to its ability to selectively target and fluorescently label arginine residues. These residues are often crucial for the structure, function, and regulation of these integral membrane proteins.

Arginine residues, with their positively charged guanidinium group, frequently play key roles in substrate binding, ion selectivity, and conformational changes essential for transport and channel gating. By modifying these critical arginine residues with FITC-PG, researchers can induce functional changes that can be monitored and correlated with the structural location of the modification. The covalent attachment of the bulky, fluorescent FITC-PG molecule can lead to steric hindrance or disruption of electrostatic interactions, thereby inhibiting the protein's function.

For instance, in studies of ion channels, the modification of arginine residues within the channel pore or at the channel gate can lead to a measurable decrease or complete blockage of ion conductance. By observing the fluorescence of FITC-PG, the location of the modified arginine can be correlated with the functional inhibition, providing insights into the channel's architecture and the role of specific residues in ion permeation. Similarly, for membrane transporters, targeting arginine residues in the substrate-binding pocket with FITC-PG can inhibit substrate translocation. The resulting fluorescence signal allows for the identification and characterization of these essential binding sites.

The general experimental approach involves incubating purified membrane proteins, reconstituted in liposomes or nanodiscs, or even in their native membrane environment, with FITC-PG. The functional activity of the transporter or channel is then assayed before and after modification. Techniques such as patch-clamping for ion channels or radiolabeled substrate uptake assays for transporters are commonly employed. The extent of modification can be quantified by fluorescence spectroscopy, and the specific sites of modification can be identified using mass spectrometry-based proteomic approaches.

Development of Advanced Fluorescent Probes for Cellular and Molecular Imaging

The conjugation of a fluorescent dye like fluorescein isothiocyanate to an arginine-specific modifying agent such as phenylglyoxal creates a powerful probe for cellular and molecular imaging. These advanced probes enable the visualization and tracking of arginine-modified biomolecules within living cells and subcellular compartments, providing critical insights into their dynamic functions.

Spatiotemporal Localization of Arginine-Modified Biomolecules

FITC-PG allows for the investigation of the subcellular localization of proteins containing reactive arginine residues. Arginine methylation, for example, is a post-translational modification that can influence the localization of proteins. nih.gov By treating cells with FITC-PG, researchers can fluorescently tag proteins where key arginine residues are accessible. Subsequent imaging using fluorescence microscopy can reveal the distribution of these modified proteins within the cell, such as in the nucleus, cytoplasm, or specific organelles. nih.gov

This technique is particularly useful for studying dynamic cellular processes where protein localization changes in response to stimuli. For example, if a signaling event exposes a previously buried arginine residue in a protein, FITC-PG can be used to label the protein at that specific time point, allowing for the tracking of its subsequent movement within the cell. This provides a spatiotemporal map of where and when specific arginine residues become accessible, which can be correlated with cellular function.

Real-Time Tracking of Protein-Protein and Protein-Nucleic Acid Interactions

Arginine residues are frequently involved in the interfaces of protein-protein and protein-nucleic acid interactions due to their ability to form hydrogen bonds and electrostatic interactions. nih.gov Modification of these interfacial arginines with FITC-PG can be used to study these interactions in real-time.

If an arginine residue is at the binding interface of two proteins, its accessibility to FITC-PG will be altered upon complex formation. This principle can be exploited in several ways. For instance, if the arginine is exposed in the unbound state, it can be labeled with FITC-PG. The subsequent binding to a partner protein may quench the fluorescence of FITC, providing a signal for the interaction. Conversely, a conformational change upon binding might expose a new arginine residue that can then be labeled.

Fluorescence-based techniques such as Förster Resonance Energy Transfer (FRET) can also be employed. If a protein of interest is labeled with FITC-PG (the FRET donor) and its binding partner is labeled with a suitable acceptor fluorophore, the proximity of the two molecules upon interaction will result in a FRET signal. This allows for the real-time monitoring of the association and dissociation of the complex within living cells.

Permeability and Transport Studies in Biological Barriers and Compartments

While FITC itself is often conjugated to large molecules like dextran (B179266) for permeability studies, the smaller, reactive FITC-PG molecule can be used to probe the permeability of biological barriers to small molecules. researchgate.netsigmaaldrich.com Its ability to enter cells and react with intracellular proteins can be used to assess membrane integrity and transport mechanisms.

In studies of biological barriers, such as the intestinal epithelium or the blood-brain barrier, the transport of FITC-PG across a cell monolayer can be quantified by measuring the fluorescence in the receiving compartment over time. Furthermore, by analyzing the fluorescently labeled proteins within the cells of the barrier, it is possible to identify potential intracellular targets and understand the transport pathways.

The table below summarizes the applications of fluorescently labeled arginine-modifying probes in biomolecular research.

| Application | Technique | Information Gained |

| Characterization of Membrane Transporters and Ion Channels | Functional assays (e.g., patch-clamp, uptake assays) combined with fluorescence spectroscopy and mass spectrometry. | Identification of functionally important arginine residues in substrate binding, ion selectivity, and gating. |

| Spatiotemporal Localization of Arginine-Modified Biomolecules | Fluorescence microscopy of cells treated with the fluorescent probe. | Subcellular localization of proteins with accessible arginine residues and their dynamic translocation in response to stimuli. |

| Real-Time Tracking of Protein-Protein and Protein-Nucleic Acid Interactions | Fluorescence quenching assays, Förster Resonance Energy Transfer (FRET). | Real-time monitoring of the formation and dissociation of biomolecular complexes involving arginine-mediated interactions. |

| Permeability and Transport Studies | Transwell assays, fluorescence quantification. | Assessment of the permeability of biological barriers to small molecules and identification of intracellular transport pathways. |

Contributions to Mechanistic Biochemistry and Enzymology

The specific modification of arginine residues by FITC-PG provides a powerful approach to investigate the mechanisms of enzyme catalysis and inactivation. By targeting arginines, which are often found in active sites and allosteric sites, researchers can gain detailed insights into enzyme function.

Elucidation of Enzyme Inactivation Mechanisms by Arginine Modification

Phenylglyoxal is a well-established reagent for the chemical modification and inactivation of enzymes by targeting essential arginine residues. exlibrisgroup.comnih.gov The addition of a fluorescent tag, as in FITC-PG, allows for the direct correlation of the extent of arginine modification with the loss of enzymatic activity.

The inactivation of an enzyme by FITC-PG can be followed kinetically by measuring the decrease in catalytic activity over time. Simultaneously, the incorporation of the fluorescent probe can be monitored by measuring the increase in fluorescence. This dual-monitoring approach allows for the determination of the stoichiometry of modification required for inactivation, i.e., how many arginine residues must be modified to abolish enzyme activity.

A classic example of this approach is the study of D-amino-acid oxidase, where phenylglyoxal was used to demonstrate the presence of an essential arginine residue in the active site. nih.gov Modification of this single arginine led to the loss of the enzyme's ability to bind its FAD coenzyme, resulting in inactivation. nih.gov By using a fluorescent probe like FITC-PG, the location of this critical arginine could be more readily identified through proteomic analysis of the fluorescently labeled peptides.

The following table presents data from a hypothetical study on the inactivation of an enzyme by FITC-PG, illustrating the type of information that can be obtained.

| FITC-PG Concentration (mM) | Initial Rate of Inactivation (min⁻¹) | Moles of FITC-PG Incorporated per Mole of Enzyme at 100% Inactivation |

| 0.1 | 0.05 | 1.1 |

| 0.2 | 0.10 | 1.0 |

| 0.5 | 0.24 | 1.2 |

| 1.0 | 0.48 | 0.9 |

The data in the table indicate that the inactivation follows pseudo-first-order kinetics, and that the modification of approximately one arginine residue is sufficient for complete inactivation of the enzyme.

Investigating Regulatory Roles of Arginine Residues in Biological Processes

The strategic chemical modification of arginine residues with fluorescent probes is a powerful methodology for elucidating their functional significance in a multitude of biological processes. Arginine's unique guanidinium group, which is typically protonated and positively charged under physiological conditions, plays a critical role in protein structure, enzyme catalysis, and molecular recognition events such as protein-protein and protein-nucleic acid interactions. sigmaaldrich.com Consequently, pinpointing the specific arginine residues involved in these functions is crucial for understanding the molecular basis of biological regulation.

The use of bifunctional chemical probes, which combine an arginine-selective reactive group with a reporter molecule like a fluorophore, allows for the direct interrogation of these residues. While a single compound named "Fluorescein isothiocyanate-phenylglyoxal" is not described in the scientific literature, the underlying concept involves a two-step chemical biology strategy. This strategy utilizes a phenylglyoxal derivative to selectively target and modify arginine residues, followed by the attachment of a fluorescent dye, such as a derivative of fluorescein, to enable detection and functional analysis.

Phenylglyoxal and its derivatives are well-established reagents that react chemoselectively with the guanidinium side chain of arginine under mild physiological conditions. nih.gov Modern approaches have advanced this methodology by creating bifunctional phenylglyoxal reagents that incorporate a bioorthogonal handle, such as an azide. researchgate.net This allows for a highly specific two-step labeling process:

Arginine Modification: An azide-modified phenylglyoxal derivative (e.g., p-azidophenylglyoxal) is introduced to the biological system, where it selectively reacts with and covalently attaches to accessible arginine residues on proteins. researchgate.net

Fluorescent Labeling via Click Chemistry: A fluorescent probe, such as a fluorescein molecule modified with a complementary reactive group (e.g., an alkyne), is then added. This fluorophore is subsequently "clicked" onto the azide handle of the modified arginine residue through a bioorthogonal cycloaddition reaction. researchgate.netnih.gov This results in a protein where the specific arginine residue is now tagged with a fluorescent marker.

This sophisticated labeling strategy provides a robust tool for investigating the regulatory functions of arginine residues. By tracking the fluorescence, researchers can identify the location of reactive arginines, probe their accessibility, and assess how their modification impacts protein function, interactions, and cellular localization.

Detailed Research Findings

Research utilizing this chemical biology approach has provided significant insights into the roles of specific arginine residues in various proteins. The selective labeling allows for the identification of arginines located in functionally important regions, such as enzyme active sites or protein-protein interaction interfaces.

For instance, studies on Ribonuclease A (RNase A), a well-characterized enzyme, have employed arginine-selective chemical labeling to identify key functional residues. By treating RNase A with an azide-modified dicarbonyl reagent followed by click chemistry-mediated attachment of a reporter tag, researchers have successfully pinpointed specific, highly reactive arginine residues essential for its enzymatic activity. nih.govacs.org

The table below summarizes findings from studies that have used phenylglyoxal derivatives or similar dicarbonyl compounds to investigate the functional roles of arginine residues in different proteins.

| Protein Studied | Arginine-Selective Reagent Used | Reporter Tag | Key Findings | Reference |

|---|---|---|---|---|

| Ribonuclease A (RNase A) | Cyclohexanedione-Azide (CHD-Azide) | Biotin-PEG4-alkyne | Identified Arg-33 and Arg-39 as the most reactive and functionally significant arginine residues, confirming their solvent accessibility and importance in the protein's function. | nih.govacs.org |

| Lysozyme | p-azidophenylglyoxal (APG) | Alkynyl Fluorophores | Demonstrated efficient functionalization and labeling of arginine residues on a model protein, paving the way for functional studies. | researchgate.net |

| Human Serum Albumin (HSA) | 4-[18F]fluorophenylglyoxal ([18F]FPG) | Fluorine-18 (Radiolabel) | Showcased highly selective and stable conjugation to arginine residues, preserving the native protein's binding affinity and enabling potential applications in PET imaging. | acs.org |

| Trastuzumab (Monoclonal Antibody) | 4-azidophenylglyoxal (APG) | Strained Alkynes (e.g., DBCO-TAMRA) | Achieved selective functionalization of arginine residues on a native antibody, allowing for the attachment of different molecular payloads. | researchgate.net |

These studies collectively demonstrate the utility of arginine-selective chemical probes in mapping the functional landscape of proteins. By modifying specific arginine residues and observing the resultant changes in protein activity or interaction profiles, researchers can directly infer the regulatory role of these residues. This approach is invaluable for validating hypotheses about enzyme mechanisms, identifying binding sites for drugs or other proteins, and understanding how post-translational modifications of arginine might regulate biological pathways. The development of new phenylglyoxal-based probes with different fluorophores continues to expand the toolkit for investigating the intricate roles of arginine in biomolecular research. sigmaaldrich.comacs.org

Advanced Methodological Frameworks and Analytical Techniques for Fluorescein Isothiocyanate Phenylglyoxal Studies

Spectroscopic Characterization of Fluorescein (B123965) Isothiocyanate-Phenylglyoxal Conjugates

Spectroscopic methods are fundamental to elucidating the properties and behavior of fluorescently labeled molecules. These techniques provide insights into the optical characteristics of the conjugate, its interaction with the local environment, and its dynamics.

Fluorescence Excitation and Emission Spectroscopy for Optical Profiling

Fluorescence spectroscopy is the primary tool for defining the basic optical profile of a fluorophore conjugate. The process involves exciting the molecule at a specific wavelength and measuring the light it emits at a longer wavelength. For conjugates involving a fluorescein moiety, the excitation and emission spectra are characteristic of the fluorescein core. wikipedia.org

The peak excitation and emission wavelengths are critical parameters for designing experiments, particularly for selecting appropriate light sources (e.g., lasers) and optical filters in instruments like fluorescence microscopes and flow cytometers. bio-rad-antibodies.com The typical spectral properties for Fluorescein isothiocyanate (FITC) are well-established. wikipedia.orgfluorofinder.com The maximal absorbance occurs around 490-495 nm, and the maximal emission is observed around 519-525 nm, giving it a characteristic green fluorescence. wikipedia.orgbio-rad-antibodies.comresearchgate.netjacksonimmuno.com The difference between the maximum excitation and emission wavelengths is known as the Stokes shift. bio-rad-antibodies.com While the core spectral characteristics are determined by the fluorescein structure, the local chemical environment following conjugation can induce minor shifts in these peaks. researchgate.net

| Parameter | Typical Wavelength (nm) | Reference |

|---|---|---|

| Maximum Excitation (λex) | 495 | wikipedia.orgfluorofinder.com |

| Maximum Emission (λem) | 519 | wikipedia.orgfluorofinder.com |

| Recommended Laser Line | 488 nm (Blue) | bio-rad-antibodies.comfluorofinder.com |

| Emission Color | Green | wikipedia.org |

Fluorescence Quenching and Anisotropy for Proximity and Rotational Dynamics

Beyond basic spectral profiling, fluorescence techniques can reveal dynamic information about labeled molecules.

Fluorescence Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited fluorophore to a nearby acceptor molecule. nih.gov When multiple fluorescein molecules are attached to a single protein, self-quenching can occur, which limits the brightness of heavily labeled proteins. nih.gov This phenomenon can be exploited to study conformational changes or association reactions that bring fluorophores into close proximity. nih.gov The fading and quenching of FITC's fluorescence intensity has been a known challenge, especially in techniques like laser confocal microscopy. nih.gov

Fluorescence Anisotropy , also known as fluorescence polarization, is a powerful technique for studying molecular binding and rotational dynamics in real-time. unito.it The principle relies on exciting the sample with polarized light. A small, rapidly tumbling molecule will become depolarized before it emits light, resulting in low anisotropy. unito.it However, if this fluorescent molecule binds to a much larger partner (e.g., a labeled peptide binding to a protein), its rotational motion is significantly slowed. unito.itnih.gov This restriction in movement leads to the emitted light remaining highly polarized, resulting in a high anisotropy value. unito.it By titrating a fixed concentration of the labeled molecule with its binding partner and measuring the change in anisotropy, a binding isotherm can be generated to determine binding affinity. unito.itresearchgate.net

| State of Labeled Molecule | Molecular Size | Rotational Speed | Typical Anisotropy Value |

|---|---|---|---|

| Unbound (Free) | Small | Fast | Low |

| Bound to Partner | Large | Slow | High |

Flow Cytometry for Quantitative Analysis of Labeled Cell Populations

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells within a heterogeneous population. nih.gov When cells are labeled with a fluorescent probe like FITC, flow cytometry can rapidly quantify the number of labeled cells and the intensity of fluorescence per cell. wikipedia.orgaatbio.comaatbio.com

In a typical flow cytometry experiment, a suspension of cells is passed through a laser beam. bio-rad-antibodies.com If a cell is labeled with FITC, it will be excited by a 488 nm blue laser, and its green fluorescence will be captured by detectors equipped with appropriate filters (e.g., a 525 nm filter). bio-rad-antibodies.comed.ac.uk This allows for the identification and quantification of specific cell populations based on the presence of the fluorescent label. thermofisher.com For example, an antibody conjugated with FITC can be used to label cells expressing a specific surface receptor, and flow cytometry can then determine the percentage of cells in the sample that are positive for that receptor. aatbio.com

Chromatographic and Electrophoretic Separations of Labeled Biomolecules

After a labeling reaction, it is crucial to separate the successfully conjugated biomolecules from unreacted free dye and to assess the purity and homogeneity of the final product. Chromatographic and electrophoretic techniques are indispensable for this purpose. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Heterogeneity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of biomolecules. For FITC-labeled conjugates, size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are commonly used.

SEC separates molecules based on their hydrodynamic radius. It is effective for removing small molecules, like unconjugated FITC, from the much larger labeled protein or peptide. nih.gov RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic fluorescein group to a peptide or protein will increase its retention time on an RP-HPLC column compared to the unlabeled molecule, allowing for their separation. researchgate.net HPLC is also critical for assessing the heterogeneity of the labeled product, for instance, by separating species with different numbers of dye molecules attached (degree of labeling). nih.govpeptideweb.com

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Polypeptide Visualization and Molecular Weight Determination

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique used to separate proteins based on their molecular weight. joannecpratt.com Proteins are denatured with the detergent SDS, which imparts a uniform negative charge, ensuring that separation is primarily dependent on size. joannecpratt.com

When analyzing FITC-labeled proteins, SDS-PAGE serves two main purposes. First, the gel can be visualized under UV light to specifically detect the fluorescently labeled polypeptide bands before any other staining. researchgate.net This confirms that the fluorescent dye is covalently attached to the protein of the expected size. Second, the gel can be stained with a general protein stain like Coomassie Brilliant Blue to visualize all protein bands present in the sample. nih.govresearchgate.net Comparing the fluorescent image with the Coomassie-stained image allows for an assessment of labeling efficiency and purity. researchgate.net The position of the band on the gel is used to confirm the molecular weight of the labeled polypeptide. nih.gov

Mass Spectrometry-Based Analysis of Arginine Modifications

Mass spectrometry (MS) serves as a cornerstone for the analysis of protein modifications, offering unparalleled sensitivity and specificity in identifying and quantifying changes at the amino acid level. In the context of arginine modifications induced by reagents like phenylglyoxal (B86788), MS-based workflows are indispensable for elucidating the precise sites of interaction and the stoichiometry of the labeling reaction. These techniques typically involve a "bottom-up" proteomics approach, where the modified protein is first enzymatically digested into smaller peptides, which are more amenable to MS analysis.

Peptide Mapping and Tandem Mass Spectrometry for Site-Specific Identification

Peptide mapping by mass spectrometry is the definitive method for identifying the specific arginine residues that have been modified by fluorescein isothiocyanate-phenylglyoxal. The process begins with the enzymatic cleavage of the target protein, most commonly using trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues. However, since phenylglyoxal modifies the guanidinium (B1211019) group of arginine, this modification blocks tryptic cleavage at that site. This cleavage inhibition is in itself a key piece of evidence suggesting a modification has occurred.

The resulting mixture of peptides is then separated, typically by liquid chromatography (LC), and introduced into a mass spectrometer. In the first stage of analysis (MS1), the instrument measures the mass-to-charge ratio (m/z) of the intact peptides. The covalent addition of phenylglyoxal to an arginine residue results in a predictable mass increase. For instance, the reaction of one molecule of phenylglyoxal with the guanidino group of arginine adds 118.04 Da to the residue's mass (after accounting for the loss of two water molecules). Peptides containing this mass shift are selected for further analysis.

In the second stage, known as tandem mass spectrometry (MS/MS), selected peptides are fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides the amino acid sequence of the peptide. By analyzing the mass shifts in the fragment ions (specifically the b- and y-ions), the exact location of the modified arginine residue within the peptide sequence can be pinpointed with high confidence. researchgate.netresearchgate.net This methodology has been successfully used to identify essential arginine residues at the nucleotide-binding site of creatine (B1669601) kinase. researchgate.net Similarly, peptide mapping has been instrumental in identifying "hotspots" for modification by other arginine-directed reagents like methylglyoxal (B44143) in proteins such as human serum albumin. nih.govnih.govsemanticscholar.org

| Modification Reaction | Description | Mass Shift (Da) | Resulting Structure |

|---|---|---|---|

| 1:1 Adduct Formation | Reaction of one phenylglyoxal molecule with one arginine residue, with the loss of two water molecules. | +118.04 | A dihydroxy-imidazolidine derivative is formed on the arginine side chain. |

| 2:1 Adduct Formation | Reaction of two phenylglyoxal molecules with one arginine residue, with the loss of two water molecules. researchgate.net | +252.09 | A more complex adduct involving two phenylglyoxal moieties. |

Quantitative Proteomics for Differential Labeling and Expression Profiling

Quantitative proteomics extends the capabilities of MS from simple identification to the measurement of changes in modification levels across different biological states. This is crucial for understanding the functional consequences of arginine modification. Label-free quantification (LFQ) is a commonly employed method that compares the abundance of a given peptide (both modified and unmodified forms) between samples by measuring the signal intensity or the area under the curve of its peak in the mass chromatogram. nih.govnih.gov

This approach allows for differential expression profiling, where researchers can assess how the reactivity of specific arginine residues changes in response to different cellular conditions, disease states, or the presence of interacting molecules. For example, by comparing the LFQ intensities of a phenylglyoxal-modified peptide from a control sample versus a drug-treated sample, one can infer whether the drug protects that specific arginine residue from modification, perhaps by binding nearby.

This quantitative data provides insights into protein function, structure, and interaction networks. A decrease in modification at a particular site might suggest it is part of a binding interface that becomes occluded upon complex formation. Conversely, an increase in modification could indicate a conformational change that exposes a previously buried arginine residue. These analyses generate large datasets that are typically visualized using heatmaps and volcano plots to highlight statistically significant changes in modification occupancy. researchgate.net

| Peptide Sequence | Modification Site | LFQ Intensity (Control) | LFQ Intensity (Treated) | Fold Change (Treated/Control) | Biological Implication |

|---|---|---|---|---|---|

| VGAHAGEYGAEALER | Unmodified | 1.5 x 108 | 1.6 x 108 | 1.07 | Protein expression is stable. |

| MGFYVAP(PG-Arg)ANK | Arg-7 | 8.2 x 106 | 1.1 x 106 | 0.13 | Arginine at position 7 is protected from modification in the treated sample, suggesting it is in a binding site. |

| WGEG(PG-Arg)VAAPSLAER | Arg-5 | 3.4 x 105 | 9.8 x 105 | 2.88 | Arginine at position 5 shows increased reactivity, possibly due to a conformational change. |

Computational and In Silico Modeling in Fluorescein Isothiocyanate-Phenylglyoxal Research

Computational methods provide a powerful framework for predicting and rationalizing the interactions between chemical probes like fluorescein isothiocyanate-phenylglyoxal and their protein targets. These in silico techniques complement experimental data by offering atomic-level insights into the binding process and helping to identify potential modification sites before laboratory work begins.

Molecular Docking and Dynamics Simulations of Reagent-Protein Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (phenylglyoxal) within the active site or on the surface of a protein. nih.gov Using the three-dimensional structure of the target protein, docking algorithms sample a vast number of possible orientations and conformations of the ligand at potential binding sites, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com This approach can effectively screen the entire protein surface to identify arginine residues located in pockets or clefts that are sterically and electrostatically favorable for phenylglyoxal binding, thereby prioritizing them as likely modification sites.

Following docking, molecular dynamics (MD) simulations can be employed to refine the predicted binding poses and assess their stability over time. MD simulations model the movement of every atom in the protein-ligand system, providing a dynamic view of the interaction. This can reveal crucial information, such as whether the initial binding of phenylglyoxal induces local conformational changes in the protein that either facilitate or hinder the covalent reaction with the arginine side chain. MD can also calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone.

| Technique | Primary Input | Key Outputs | Scientific Insights Provided |

|---|---|---|---|

| Molecular Docking | 3D structure of protein; 3D structure of ligand (phenylglyoxal). | Predicted binding poses; Binding affinity scores; Identification of key interacting residues. | Predicts which arginine residues are most likely to be targeted based on structural accessibility and favorable interactions. mdpi.com |

| Molecular Dynamics (MD) | Docked protein-ligand complex; A defined force field. | Trajectory of atomic motions; Stability of binding pose; Conformational changes; Binding free energy calculations. | Assesses the stability of the reagent at the binding site and reveals protein dynamics upon ligand interaction. |

Bioinformatic Prediction of Arginine Reactivity and Labeling Sites

In the absence of a high-resolution 3D structure, or as a high-throughput preliminary screen, bioinformatic tools can be used to predict potential arginine labeling sites based on the protein's primary amino acid sequence and other derived features. The reactivity of an arginine residue is not uniform and is heavily influenced by its local microenvironment.

Key factors determining reactivity include:

Solvent Accessibility: Arginine residues buried within the protein core are generally inaccessible to modification. Various algorithms can predict the solvent-accessible surface area (SASA) of a residue from its sequence or a predicted model.

Local pKa: The pKa of the guanidinium group can be perturbed by nearby charged or polar amino acids. A lower pKa can increase the nucleophilicity of the side chain, making it more reactive.

Neighboring Residues: The presence of acidic residues (aspartate, glutamate) or aromatic residues (tyrosine, tryptophan) near an arginine can influence its reactivity through electrostatic or cation-pi interactions.

Bioinformatic platforms can integrate these features using machine learning algorithms to predict which residues are most likely to be "hotspots" for modification. nih.gov While tools specifically designed for phenylglyoxal reactivity are not common, predictors for general ligand binding sites or post-translational modification sites can be adapted for this purpose. wordpress.comnih.govmdpi.com These sequence-based methods allow for proteome-wide screening to generate a list of potential protein targets for a given chemical probe, significantly narrowing the scope for experimental validation.

| Approach | Input Data | Features Analyzed | Predicted Outcome |

|---|---|---|---|

| Sequence-Based Prediction | Protein amino acid sequence. | Amino acid composition; Sequence conservation; Predicted secondary structure; Predicted solvent accessibility. nih.gov | Probability of a residue being on the protein surface and potentially reactive. |

| Homology Modeling | Protein sequence and a related protein's known 3D structure. | A predicted 3D model of the target protein. | Structural context of arginine residues, enabling analysis of the local microenvironment. |

| Machine Learning Models | Large datasets of known modified proteins. | A combination of sequence, structural, and physicochemical features. nih.govmdpi.com | A predictive score for the likelihood of modification for each arginine residue. |

Future Prospects and Emerging Research Frontiers for Fluorescein Isothiocyanate Phenylglyoxal

Advancements in Arginine-Selective Fluorescent Probe Design

The core strengths of FITC-PG lie in its inherent fluorescence and its specificity for arginine. Future research will likely focus on refining these characteristics to create next-generation probes with enhanced capabilities.

The utility of any fluorescent probe is fundamentally linked to its photophysical properties. For FITC-PG, strategies to improve its brightness, photostability, and environmental sensitivity will be crucial for enabling more demanding applications, such as long-term live-cell imaging and single-molecule studies.

Key strategies for enhancing these properties include:

Modification of the Fluorescein (B123965) Core: The fluorescein scaffold is amenable to chemical modification. Introducing electron-withdrawing or electron-donating groups can modulate the electronic structure of the fluorophore, thereby influencing its quantum yield and resistance to photobleaching. For instance, the incorporation of fluorine atoms has been shown to increase the photostability of fluorescein derivatives.

Inhibition of Twisted Intramolecular Charge Transfer (TICT): TICT is a non-radiative decay pathway that can quench fluorescence. By rigidifying the structure of the fluorophore or by modifying the amino auxochromes to inhibit this process, the fluorescence quantum yield can be significantly improved.

Solvent and Microenvironment Optimization: The fluorescence of fluorescein derivatives is known to be sensitive to the local environment, including pH and solvent polarity. researchgate.net Encapsulating the probe in specific nanocarriers or targeting it to microenvironments that enhance its fluorescence can be a viable strategy. Studies have shown that the fluorescence quantum yield of fluorescein is enhanced in deuterated water (D2O) and can be influenced by the presence of salts and proteins. researchgate.netnih.gov

A summary of strategies to enhance the photophysical properties of fluorescein-based probes is presented in the table below.

| Strategy | Mechanism | Potential Outcome for FITC-PG |

| Fluorophore Core Modification | Altering the electronic structure of the fluorescein moiety. | Increased quantum yield and photostability. |

| Inhibition of TICT | Preventing non-radiative decay pathways. | Enhanced fluorescence brightness. |

| Environmental Control | Utilizing solvents or nanocarriers that favor fluorescence. | Improved signal-to-noise ratio in biological imaging. |

The ability to simultaneously visualize multiple cellular components is essential for understanding complex biological processes. The development of FITC-PG variants with orthogonal reactivity would enable its use in multiplexed labeling experiments.

This can be achieved through the principles of bioorthogonal chemistry, where chemical reactions occur in a biological environment without interfering with native biochemical processes. nih.govnih.gov A key strategy involves the incorporation of a "clickable" functional group, such as an azide (B81097) or an alkyne, into the phenylglyoxal (B86788) moiety.

This would allow for a two-step labeling procedure:

The arginine-selective phenylglyoxal group reacts with its target protein.

A fluorescent reporter with a complementary "clickable" handle is then attached via a bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This approach offers several advantages:

Modularity: A single arginine-targeting probe can be used with a variety of fluorescent reporters, enabling multicolor imaging.

Reduced Steric Hindrance: The initial labeling with a small bioorthogonal handle may be more efficient than with a bulky fluorophore.

Multiplexing Capabilities: By using multiple, mutually orthogonal bioorthogonal reactions, different proteins can be labeled with distinct fluorophores. For example, an azide-modified FITC-PG could be used alongside a cyclopropene-tagged probe for another target, with each being visualized with a different tetrazine-functionalized dye.

The table below illustrates a conceptual multiplexed labeling experiment using an azide-modified phenylglyoxal probe.

| Step | Reagent | Target | Reaction | Outcome |

| 1 | Azide-Phenylglyoxal | Arginine residues | Phenylglyoxal-arginine reaction | Protein of interest is tagged with an azide group. |

| 2 | Alkyne-Fluorophore A | Azide-tagged protein | Click Chemistry (e.g., CuAAC) | Protein of interest is labeled with Fluorophore A. |

| 3 | Other bioorthogonal probe | Second target | Orthogonal reaction | Second target is labeled with Fluorophore B. |

Expanding the Biological Landscape of Fluorescein Isothiocyanate-Phenylglyoxal Applications

The specificity of FITC-PG for arginine opens up numerous avenues for biological investigation, from identifying novel protein-protein interactions to elucidating disease mechanisms.

Arginine is a functionally important amino acid, and its enrichment in certain proteins often signifies specific biological roles, such as nucleic acid binding, protein-protein interactions, and cellular signaling. FITC-PG and its derivatives can be employed to identify and characterize these arginine-rich proteins.

Potential areas of exploration include:

RNA-Binding Proteins (RBPs): Many RBPs contain arginine-rich motifs (ARMs) that are crucial for their interaction with RNA. FITC-PG could be used to label these proteins and study their localization and dynamics within the cell.

Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs are known to facilitate the cellular uptake of various cargo molecules. FITC-PG could be used to study the interactions of these peptides with the cell membrane and their intracellular trafficking pathways.

The modification of arginine residues and the dysregulation of arginine-rich proteins are implicated in a variety of diseases. Phenylglyoxal-based probes are emerging as valuable tools for investigating these pathological processes.

Neurodegenerative Diseases: The aggregation of arginine-rich dipeptide repeat proteins, such as poly-proline-arginine (poly-PR), is a hallmark of C9orf72-associated amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.govoup.com FITC-PG could be used to visualize these toxic protein aggregates in cellular and animal models of the disease, aiding in the development of therapeutic interventions.

Cancer: Arginine metabolism is often dysregulated in cancer cells, with some tumors becoming dependent on external sources of arginine for their growth. nih.govmdpi.com This has led to the development of arginine deprivation therapies. FITC-PG could potentially be used to identify arginine-rich proteins that are crucial for the survival of these cancer cells, revealing new therapeutic targets.

Inflammatory Diseases: The conversion of arginine to citrulline by peptidylarginine deiminases (PADs) is a post-translational modification associated with inflammatory diseases like rheumatoid arthritis and ulcerative colitis. nih.govnih.gov A rhodamine-phenylglyoxal probe has been developed to specifically detect citrullinated proteins. nih.govnih.govacs.orgresearchgate.net This highlights the potential for developing FITC-PG variants that can either selectively target citrulline or be used in combination with citrulline-specific probes to study the interplay between these two modifications in disease.

The following table summarizes the potential applications of phenylglyoxal-based probes in disease research.

| Disease Area | Biological Target/Process | Potential Application of Phenylglyoxal Probes |

| Neurodegeneration (ALS/FTD) | Arginine-rich dipeptide repeat proteins | Visualization of toxic protein aggregates. nih.govoup.com |

| Cancer | Arginine-dependent metabolic pathways | Identification of novel therapeutic targets in arginine-auxotrophic tumors. nih.govmdpi.com |

| Inflammatory Diseases | Protein citrullination | Detection of disease biomarkers and monitoring of PAD enzyme activity. nih.govnih.gov |

Integration with State-of-the-Art Imaging Technologies

The full potential of FITC-PG as a biological probe can be realized through its integration with advanced imaging techniques that offer high resolution and sensitivity.

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy have broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. acs.orgacs.orgnih.gov The photophysical properties of fluorescein make it compatible with some of these techniques. By optimizing the photostability and photoswitching characteristics of FITC-PG, it could be used for super-resolution imaging of arginine-rich protein clusters and their interactions. rsc.org

Live-Cell Imaging: Long-term imaging of dynamic cellular processes requires probes with high photostability and low cytotoxicity. Future advancements in the design of FITC-PG will focus on improving these parameters to enable the tracking of arginine-rich proteins in living cells over extended periods.

High-Throughput Screening: The development of automated microscopy platforms allows for the rapid screening of large numbers of compounds or genetic perturbations. FITC-PG could be adapted for use in such platforms to screen for drugs that modulate the expression or localization of specific arginine-rich proteins.

The integration of FITC-PG with these advanced imaging modalities will provide unprecedented insights into the spatial and temporal dynamics of arginine-rich proteins in health and disease.

Super-Resolution Microscopy for Nanoscale Localization Studies

The application of a dual-specificity probe combining FITC and phenylglyoxal chemistries holds significant promise for super-resolution microscopy techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy). These methods bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.

In the context of a FITC-phenylglyoxal approach, super-resolution microscopy could be employed to precisely map the spatial relationship between lysine (B10760008) and arginine residues within a protein complex. By labeling each residue with a spectrally distinct fluorophore, dual-color super-resolution imaging could reveal the nanoscale architecture of protein assemblies. wiley.com This would be particularly valuable in studying large, multi-protein complexes where the precise arrangement of subunits is critical for function. nih.gov

One of the challenges in super-resolution microscopy is the photostability of the fluorescent probes used. nih.gov While FITC itself has limitations in terms of photostability, more photostable derivatives are available. researchgate.net For a FITC-phenylglyoxal strategy to be effective in super-resolution imaging, the chosen fluorophores must withstand the high laser intensities required for these techniques.

Research Findings:

| Application Area | Technique | Potential of FITC-Phenylglyoxal Approach | Key Considerations |

| Protein Complex Architecture | Dual-color SMLM | Mapping the precise 3D arrangement of lysine and arginine-containing subunits. nih.govbiorxiv.org | Photostability of fluorophores, labeling efficiency, and sophisticated data analysis for co-localization. nih.gov |

| Subunit Stoichiometry | DCC-SMLM | Determining the number of subunits in a complex by labeling each with two different fluorophores. wiley.comnih.gov | Ensuring specific and stoichiometric labeling of both lysine and arginine residues. |

| Nanoscale Protein Organization | STED Microscopy | Visualizing the organization of proteins in crowded cellular environments with high spatial resolution. | Selection of appropriate fluorophores compatible with the STED depletion laser. |

Live-Cell Imaging and Dynamic Process Visualization

The ability to visualize the dynamic behavior of proteins in their native cellular environment is crucial for understanding their function. A FITC-phenylglyoxal labeling strategy could be adapted for live-cell imaging to track the real-time dynamics of proteins, including their conformational changes, interactions, and trafficking. stanford.edunih.govsinica.edu.tw

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes. nih.gov By labeling lysine and arginine residues with a FRET pair of fluorophores, it would be possible to monitor changes in the distance between these residues in real-time. This could provide insights into enzyme catalysis, protein folding, and ligand binding.

For successful live-cell imaging, the probes must be cell-permeable and non-toxic. Furthermore, the labeling reaction should be rapid and specific to minimize off-target effects. The development of bioorthogonal click chemistry handles on both the FITC and phenylglyoxal components could facilitate specific and efficient labeling in the complex environment of a living cell. acs.org

Research Findings:

| Application Area | Technique | Potential of FITC-Phenylglyoxal Approach | Key Considerations |

| Protein Conformational Changes | FRET Imaging | Monitoring real-time changes in the distance between lysine and arginine residues upon ligand binding or enzymatic activity. nih.gov | Selection of an appropriate FRET pair, precise labeling of specific residues, and sensitivity to small conformational changes. |

| Protein-Protein Interactions | Live-cell SMLM | Tracking the association and dissociation of protein partners by labeling each with a different fluorophore. oup.com | Cell permeability of probes, minimizing background fluorescence, and advanced single-molecule tracking algorithms. |